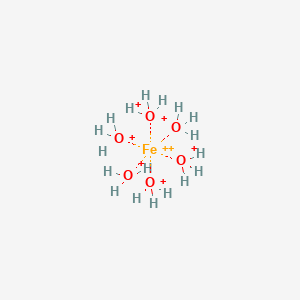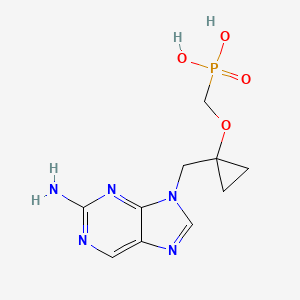
Phenoxymethylpenicillin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxymethylpenicillin(1-) is a penicillinate anion. It is a conjugate base of a phenoxymethylpenicillin.
Aplicaciones Científicas De Investigación
Microneedle Biosensors for Drug Monitoring : A study demonstrated the use of microneedle-based β-lactam biosensors for real-time monitoring of phenoxymethylpenicillin in human subjects. This minimally invasive method shows potential for individualized antibiotic dosing and real-time drug monitoring in clinical settings (Rawson et al., 2019).
Pharmacokinetics in Healthy Volunteers : Research exploring the pharmacokinetics of phenoxymethylpenicillin (penicillin-V) in adults was conducted to support the planning of larger dosing studies. This study contributes to understanding the body's handling of the drug (Rawson et al., 2021).
Efficacy in Lyme Borreliosis Treatment : A study compared phenoxymethylpenicillin with minocycline in treating erythema migrans, a symptom of Lyme borreliosis. It found that a 3-week course of treatment with either antibiotic was effective in preventing late symptoms of the disease (Breier et al., 2005).
Use During Pregnancy : Research has shown that treatment with oral phenoxymethylpenicillin during pregnancy presents minimal, if any, teratogenic risk to the fetus. This was concluded from a large population-based case-control study (Czeizel et al., 2000).
Comparison with Amoxicillin : A systematic review compared the clinical effect of phenoxymethylpenicillin and amoxicillin for infections treated in ambulatory care. The study suggests that non-Scandinavian countries should consider phenoxymethylpenicillin due to its narrower spectrum (Skarpeid & Høye, 2018).
Bioavailability Study : A comparative study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers was conducted. It provided insights into the bioavailability and performance of different formulations of this antibiotic (Moreno et al., 2007).
Antibacterial Composite Material : A study found that phenoxymethylpenicillin intercalated into a layered double hydroxide forms a composite with effective anti-bacterial activity. This suggests applications in sustained-release anti-bacterial medications (Li et al., 2006).
Metabolomic Effects in Rats : An evaluation of the effects of penicillin treatment on the metabolome of rats was conducted using LC/MS- and NMR-based metabolic profiling. This study contributes to understanding the broader impacts of penicillin on host metabolism (Sun et al., 2013).
Use in Veterinary Medicine : Phenoxymethylpenicillin has been used in veterinary medicine for treating bacterial diseases in chickens, specifically for the treatment and metaphylaxis of necrotic enteritis caused by Clostridium perfringens (Dechra Veterinary Products, 2017).
Propiedades
Nombre del producto |
Phenoxymethylpenicillin(1-) |
|---|---|
Fórmula molecular |
C16H17N2O5S- |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
Clave InChI |
BPLBGHOLXOTWMN-MBNYWOFBSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



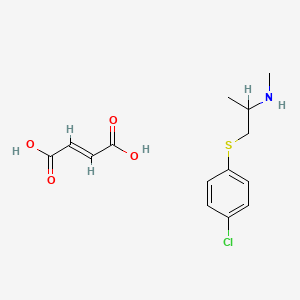
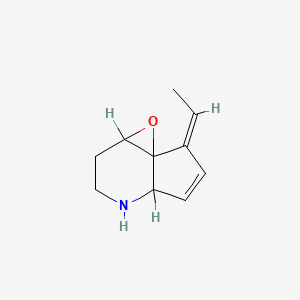
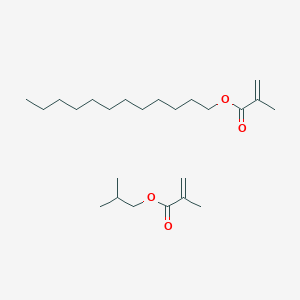
![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
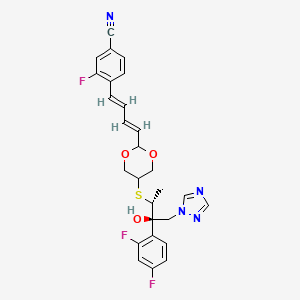

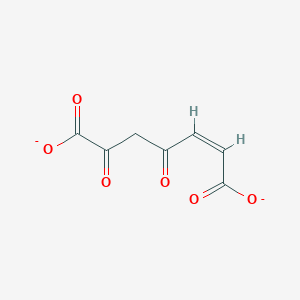
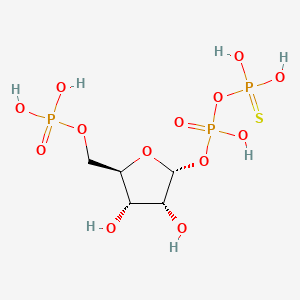
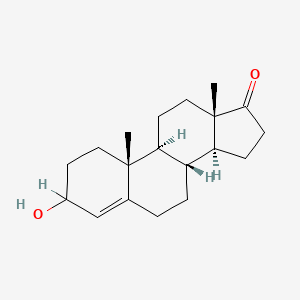
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
